4-Bromo-N-(5-fluoro-2-nitrophenyl)benzenesulfonamide
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Overview
Description
4-Bromo-N-(5-fluoro-2-nitrophenyl)benzenesulfonamide is a chemical compound characterized by its bromine, fluorine, and nitro groups attached to a benzene ring, which is further connected to a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-(5-fluoro-2-nitrophenyl)benzenesulfonamide typically involves multiple steps, starting with the bromination of 5-fluoro-2-nitroaniline followed by sulfonation. The reaction conditions include the use of bromine in an inert solvent, such as carbon tetrachloride, and maintaining a controlled temperature to avoid over-bromination.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl) for the reduction of the nitro group.
Substitution: Various nucleophiles can substitute the bromine atom, such as sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of aniline derivatives.
Substitution: Formation of iodobenzene derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules, particularly in the field of medicinal chemistry.
Biology: It has shown potential as a bioactive compound in biological studies, exhibiting properties such as antimicrobial and anti-inflammatory activities.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs targeting various diseases.
Industry: The compound is also used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Bromo-N-(5-fluoro-2-nitrophenyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the nitro group makes it a potential candidate for redox reactions, while the bromine and fluorine atoms contribute to its reactivity and binding affinity.
Comparison with Similar Compounds
4-Bromo-2-nitroaniline
5-Fluoro-2-nitrobenzene
N-(5-fluoro-2-nitrophenyl)benzenesulfonamide
Uniqueness: 4-Bromo-N-(5-fluoro-2-nitrophenyl)benzenesulfonamide stands out due to its combination of bromine, fluorine, and nitro groups, which confer unique chemical properties and reactivity compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
4-bromo-N-(5-fluoro-2-nitrophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFN2O4S/c13-8-1-4-10(5-2-8)21(19,20)15-11-7-9(14)3-6-12(11)16(17)18/h1-7,15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUVSYRUAPVGNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=C(C=CC(=C2)F)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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